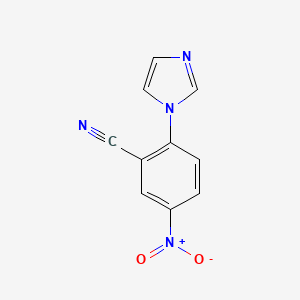

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Description

Contextualization of Imidazole-Substituted Nitriles as Key Organic Scaffolds

Imidazole-substituted nitriles represent a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a prevalent motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. researchgate.netnih.gov Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in the design of enzyme inhibitors and therapeutic agents. openmedicinalchemistryjournal.comresearchgate.net

The incorporation of a nitrile group onto an imidazole-containing scaffold further enhances its utility. The nitrile functionality is a versatile precursor to a wide range of other chemical groups, such as amines, carboxylic acids, and various heterocyclic systems. humanjournals.combrieflands.com This versatility allows for the chemical modification and elaboration of imidazole-substituted nitriles into a diverse array of more complex molecules with tailored properties.

Significance of the Nitrile and Nitro Aromatic Functionalities in Chemical Synthesis and Materials Science

The nitrile (-C≡N) and nitro (-NO₂) groups are powerful functionalities in the toolkit of synthetic organic chemists. Aromatic nitriles are stable and can be transformed into a variety of other functional groups, making them valuable intermediates in multi-step syntheses. humanjournals.combrieflands.com

The nitro group, particularly on an aromatic ring, is a strong electron-withdrawing group. This property significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. researchgate.net This is a key reaction for the introduction of a wide range of nucleophiles onto the aromatic core. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to the synthesis of anilines, which are themselves important building blocks for pharmaceuticals and dyes. In the context of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, the nitro group activates the benzene (B151609) ring for nucleophilic attack, facilitating the initial synthesis of the molecule, likely through the displacement of a leaving group (such as a halogen) by the imidazole nucleophile.

In materials science, nitroaromatic compounds are of interest for their potential applications in nonlinear optics and as components of energetic materials. The strong dipole moment associated with the nitro group can lead to materials with interesting electronic and photophysical properties.

Overview of the Research Landscape for this compound and Related Molecular Architectures

The research landscape for this compound itself appears to be that of a commercially available building block, rather than a molecule that has been the subject of extensive academic investigation for its own properties. chemicalbook.commoldb.com Its value lies in its potential to be used in the synthesis of more elaborate molecules.

Research on related molecular architectures is abundant. For instance, numerous studies have explored the synthesis and biological activities of various nitroimidazole derivatives. mdpi.comnih.gov 5-Nitroimidazoles, for example, are a well-known class of antimicrobial agents. humanjournals.com The biological activity of these compounds is often linked to the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive species that can damage cellular components of pathogenic microorganisms. humanjournals.com

Similarly, the synthesis of complex molecules starting from functionalized benzonitriles is a common strategy in medicinal chemistry and drug discovery. The nitrile group can be a key anchor point for the construction of heterocyclic rings or for the introduction of other functionalities through various chemical transformations.

While direct and detailed research findings on this compound are sparse, its structural features firmly place it as a valuable intermediate for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science. Future research may focus on utilizing this compound as a starting material for the development of novel pharmaceuticals, functional materials, or as a ligand in coordination chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJXPYOQIWGJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the Synthesis of 2-(1H-Imidazol-1-yl)-5-nitrobenzonitrile

The primary synthetic strategies leverage well-understood reaction mechanisms, including nucleophilic aromatic substitution and functional group transformations, to assemble the target molecule efficiently.

The most direct and widely employed method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of an imidazole (B134444) salt with a nitrile-substituted benzene (B151609) ring that contains a suitable leaving group at the C-2 position.

The presence of a strongly electron-withdrawing nitro group at the C-5 position is crucial for this strategy. The nitro group activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. nih.govglobalresearchonline.net In this case, the leaving group is at the ortho position relative to the nitro group, making it highly susceptible to substitution.

The typical precursor for this reaction is 2-chloro-5-nitrobenzonitrile (B92243) or 2-fluoro-5-nitrobenzonitrile (B100134), with the chloro- derivative being common due to commercial availability. The reaction proceeds by treating the halo-benzonitrile with imidazole in the presence of a base. The base, commonly potassium carbonate, deprotonates the imidazole to form the imidazolate anion, which then acts as the nucleophile. nih.gov

Reaction Scheme:

2-chloro-5-nitrobenzonitrile + Imidazole --(Base)--> this compound + Salt

This SNAr approach is generally efficient and high-yielding, making it the preferred industrial and laboratory-scale method. semanticscholar.org

An alternative, though less direct, strategy involves constructing the imidazole ring directly onto a functionalized benzene precursor. This approach would begin with a molecule like 3-nitrobenzonitrile. While various methods exist for synthesizing the imidazole ring, a plausible route could involve a reaction sequence utilizing precursors like aminoacetaldehyde dimethyl acetal. nih.govnih.gov

This type of synthesis builds the heterocyclic ring in a stepwise fashion. Generally, these methods involve the reaction of a component containing a C-N-C fragment with a source of the remaining atoms needed to form the five-membered ring. mdpi.com For instance, the reaction could proceed through the formation of an amidine from the nitrile group of 3-nitrobenzonitrile, followed by cyclization with a C2 synthon like aminoacetaldehyde or its equivalent. This approach offers modularity but often requires multiple steps and careful control of reaction conditions, making it less common than the SNAr route for this specific target molecule.

A conceptually different approach is to introduce the nitro group onto a pre-formed 2-(1H-imidazol-1-yl)benzonitrile molecule via electrophilic aromatic substitution. This nitration reaction would typically employ a mixture of nitric acid and sulfuric acid. However, this strategy presents significant regioselectivity challenges.

The benzonitrile (B105546) moiety itself is deactivating and a meta-director for electrophilic substitution. researchgate.net The imidazole ring, conversely, is an activating group. The directing influence of the imidazole substituent on the benzene ring would compete with the nitrile group's directing effect. Furthermore, the imidazole ring itself is susceptible to nitration, which can lead to a mixture of undesired side products. globalresearchonline.net Standard nitrating conditions often result in the formation of 4-nitroimidazole (B12731) or 5-nitroimidazole derivatives rather than substitution on a pendant aromatic ring. google.com Controlling the reaction to achieve selective nitration at the C-5 position of the benzene ring would be difficult, rendering this a less synthetically viable route compared to the SNAr pathway.

A final potential strategy involves the formation of the nitrile group as a late-stage step in the synthesis. This could be accomplished through the dehydration of a corresponding amide or aldoxime.

For example, the synthesis could start with the SNAr reaction of imidazole with 2-chloro-5-nitrobenzamide. The resulting 2-(1H-imidazol-1-yl)-5-nitrobenzamide could then be dehydrated using a standard dehydrating agent like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) to yield the target nitrile. justia.com

Alternatively, one could begin with 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde. The aldehyde can be converted to an aldoxime by reaction with hydroxylamine, which is then subsequently dehydrated to the nitrile. patsnap.com While feasible, these multi-step sequences are generally less efficient than the direct SNAr reaction with 2-chloro-5-nitrobenzonitrile.

Exploration of Diverse Synthetic Techniques

The synthesis of this compound is typically performed using established laboratory techniques that are robust and scalable.

The standard method for preparing this compound is a conventional, one-pot, solution-phase reaction. This protocol relies on the SNAr reaction detailed in section 2.1.1. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reagents and promote the substitution reaction.

A representative procedure involves dissolving 2-chloro-5-nitrobenzonitrile, imidazole, and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) or acetonitrile. researchgate.netgoogle.com The mixture is then heated to ensure a reasonable reaction rate. Temperatures commonly range from 60 °C to 100 °C, and the reaction is monitored for completion, often within a few hours. google.com Upon completion, the product is isolated through standard workup procedures, which typically involve quenching the reaction with water to precipitate the product, followed by filtration, washing, and drying.

The table below summarizes typical conditions for this type of N-arylation reaction.

| Parameter | Typical Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 2-Chloro-5-nitrobenzonitrile | Electrophilic substrate with a good leaving group (Cl) and activating group (NO₂). | |

| Nucleophile | Imidazole | Source of the imidazole ring. | semanticscholar.org |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates imidazole to form the more nucleophilic imidazolate anion. | nih.govgoogle.com |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that dissolves reagents and facilitates SNAr reactions. | researchgate.netgoogle.com |

| Temperature | 60-100 °C | Provides activation energy for the reaction to proceed at a practical rate. | google.com |

| Reaction Time | 2-12 hours | Duration required for the reaction to reach completion. | nih.govresearchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.org The application of microwave irradiation to the synthesis of imidazole derivatives has been shown to be highly effective. clockss.orgnih.gov In the synthesis of this compound, microwave energy can be used to rapidly heat the reaction mixture of imidazole and 2-fluoro-5-nitrobenzonitrile in a suitable high-boiling polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The key advantages of this method are the significant reduction in reaction time, from hours to minutes, and often an improvement in the yield of the final product. orientjchem.org The efficient and uniform heating provided by microwaves helps to overcome the activation energy barrier of the reaction more effectively than conventional oil baths. clockss.org

Below is a representative table of reaction conditions for the microwave-assisted synthesis, based on typical parameters for similar nucleophilic aromatic substitution reactions involving imidazoles.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Imidazole, 2-Fluoro-5-nitrobenzonitrile | Nucleophile and activated aromatic substrate. |

| Solvent | DMF or DMSO | High-boiling polar aprotic solvent, efficient for microwave absorption. |

| Base | K₂CO₃ or Cs₂CO₃ | To deprotonate imidazole, increasing its nucleophilicity. |

| Temperature | 100-150 °C | Optimal range for SNAr reactions under microwave conditions. |

| Time | 10-30 minutes | Significantly reduced from conventional heating times of several hours. |

| Power | 100-300 W | Typical power range for laboratory microwave reactors. |

| Yield | >85% (Expected) | Microwave heating often leads to higher yields. orientjchem.org |

Catalytic Strategies in the Formation of Imidazole-Benzonitrile Linkages

The formation of the C-N bond between the imidazole ring and the benzonitrile moiety can also be facilitated by various catalytic systems, particularly those based on transition metals like copper and nickel. These methods are especially useful when less reactive aryl halides (like chlorides or bromides) are used as starting materials. researchgate.netresearchgate.net Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming such linkages. researchgate.net

In a typical copper-catalyzed reaction, a copper(I) salt, such as CuI, is used in combination with a ligand to facilitate the coupling of imidazole with the aryl halide. The ligand, often a diamine or a phenanthroline derivative, enhances the solubility and reactivity of the copper catalyst. researchgate.net Nickel-based catalysts have also been developed for the C-H arylation of imidazoles, offering an alternative route. nih.gov

For the synthesis of this compound, a copper-catalyzed approach would involve reacting imidazole with 2-chloro-5-nitrobenzonitrile or 2-bromo-5-nitrobenzonitrile (B189586) in the presence of a copper catalyst and a suitable base.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 2-Chloro-5-nitrobenzonitrile | Aromatic substrate. |

| Nucleophile | Imidazole | Forms the C-N bond with the aryl halide. |

| Catalyst | CuI or Ni(OTf)₂ | Facilitates the cross-coupling reaction. researchgate.netnih.gov |

| Ligand | 1,10-Phenanthroline or dcype | Stabilizes and activates the metal catalyst. researchgate.netnih.gov |

| Base | K₃PO₄ or Cs₂CO₃ | Neutralizes the HX formed and assists in the catalytic cycle. |

| Solvent | DMSO or t-amyl alcohol | Provides the reaction medium. |

| Temperature | 80-120 °C | Typical temperature range for cross-coupling reactions. |

Purification and Isolation Techniques Employed in Synthesis

Following the completion of the synthesis, the isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Commonly, the reaction mixture is first cooled to room temperature and poured into water, which may cause the crude product to precipitate. researchgate.net The solid can then be collected by filtration. If the product does not precipitate, the aqueous mixture is typically extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. nih.gov

Further purification is generally achieved through one or a combination of the following methods:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. A suitable solvent system for this compound could be an alcohol like ethanol (B145695) or a mixture of solvents such as ethyl acetate/hexane. japsonline.com

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the method of choice. nih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. The purity of the collected fractions is often monitored by Thin Layer Chromatography (TLC). nih.govjapsonline.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile in solution. Through a suite of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H-NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For this compound, six distinct signals are expected in the aromatic region of the spectrum, corresponding to the three protons on the benzonitrile (B105546) ring and the three protons on the imidazole (B134444) ring.

The protons on the 5-nitrobenzonitrile ring are influenced by the strong electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups. This deshielding effect causes their signals to appear at a relatively high chemical shift (downfield). The proton at the C6 position is expected to appear as a doublet, coupled to the proton at C4. The proton at C4 would likely be a doublet of doublets, showing coupling to both the C6 and C3 protons. The C3 proton signal would appear as a doublet, coupled to the C4 proton.

The protons of the 1H-imidazole ring typically appear as distinct singlets or narrow multiplets. The proton at the C2' position is generally the most downfield of the imidazole protons, while the H4' and H5' protons appear at slightly lower chemical shifts.

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | d | ~8.5 |

| H-4 | ~8.4 - 8.6 | dd | ~8.5, ~2.5 |

| H-6 | ~8.7 - 8.9 | d | ~2.5 |

| H-2' | ~7.9 - 8.1 | s | - |

| H-4' | ~7.2 - 7.4 | t | ~1.0 |

| H-5' | ~7.3 - 7.5 | t | ~1.0 |

Note: Predicted values are based on standard substituent effects in DMSO-d₆. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule this compound contains ten carbon atoms, and ten distinct signals are expected in the ¹³C-NMR spectrum.

The carbon atoms of the benzonitrile ring are significantly affected by the substituents. The carbon bearing the cyano group (C1) and the carbon attached to the imidazole ring (C2) are quaternary and will typically show weaker signals. The carbon attached to the nitro group (C5) will be shifted significantly downfield. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbons of the imidazole ring (C2', C4', C5') also have characteristic chemical shifts.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~110 - 115 |

| C2 | ~145 - 150 |

| C3 | ~125 - 130 |

| C4 | ~120 - 125 |

| C5 | ~148 - 152 |

| C6 | ~130 - 135 |

| C≡N | ~116 - 118 |

| C2' | ~135 - 140 |

| C4' | ~120 - 125 |

| C5' | ~130 - 135 |

Note: Predicted values are based on standard substituent effects in DMSO-d₆. Actual values may vary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this molecule, COSY would show correlations between H-3 and H-4, and between H-4 and H-6 on the benzonitrile ring, confirming their connectivity. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It allows for the definitive assignment of carbon signals for all protonated carbons (C3, C4, C6, C2', C4', C5'). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly crucial for identifying the connectivity between the two ring systems. A key expected correlation would be between the imidazole protons (H-2', H-5') and the C2 carbon of the benzonitrile ring, confirming the point of attachment. science.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can provide insights into the preferred conformation and spatial arrangement of the imidazole and benzonitrile rings relative to each other. For instance, a correlation between H-2' of the imidazole and H-3 of the benzonitrile would indicate their spatial proximity.

For this compound, the imidazole ring is substituted at the N-1 position. This substitution prevents the common prototropic tautomerism where a proton shifts between the two nitrogen atoms, a phenomenon often observed in unsubstituted or C-substituted imidazoles. mdpi.com

However, NMR can be used to investigate conformational dynamics, such as restricted rotation around the C2-N1' single bond that connects the benzonitrile and imidazole rings. If the rotational barrier is sufficiently high, separate signals for different rotational isomers (rotamers) might be observed, particularly at low temperatures. Variable-temperature (VT) NMR experiments could demonstrate the coalescence of these signals as the temperature is raised and the rate of rotation increases, allowing for the calculation of the rotational energy barrier. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₆N₄O₂. moldb.comsinfoochem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, the expected exact mass for the protonated molecular ion [M+H]⁺ would be approximately 215.0567, which confirms the elemental composition C₁₀H₇N₄O₂.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides structural information. Plausible fragmentation pathways include:

Loss of the nitro group (NO₂), resulting in a fragment ion.

Loss of hydrogen cyanide (HCN) from the benzonitrile or imidazole ring.

Cleavage at the bond connecting the two heterocyclic rings.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (Proposed) | Ion Formula | Description |

| 215.0567 | [C₁₀H₇N₄O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 198.0560 | [C₁₀H₆N₃O₂]⁺ | Loss of NH from imidazole ring |

| 169.0512 | [C₁₀H₇N₃]⁺ | Loss of NO₂ |

| 147.0454 | [C₁₀H₅N₂]⁺ | Loss of NO₂ and N₂ |

| 102.0429 | [C₇H₄N]⁺ | Benzonitrile fragment |

| 68.0585 | [C₃H₄N₂]⁺ | Imidazole fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. researchgate.net

The IR spectrum of this compound would display several characteristic absorption bands:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹. nist.gov

Nitro (NO₂) stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C-H stretch: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C=C and Imidazole C=N/C=C stretches: A series of bands of varying intensity are expected in the 1400-1620 cm⁻¹ region, often referred to as the "fingerprint region" for aromatic systems. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| Asymmetric Stretch | Nitro (-NO₂) | 1510 - 1550 |

| Symmetric Stretch | Nitro (-NO₂) | 1340 - 1380 |

| Stretch | Nitrile (-C≡N) | 2220 - 2240 |

| Stretch | Aromatic C-H | 3000 - 3150 |

| Ring Stretches | Aromatic C=C / Imidazole C=N | 1400 - 1620 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn validates its empirical formula. For this compound, the molecular formula is C₁₀H₆N₄O₂. moldb.comnist.gov The theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic masses.

The molecular weight of this compound is 214.18 g/mol . moldb.com The theoretical percentages of each element are as follows:

Carbon (C): (10 * 12.011) / 214.18 * 100% = 56.08%

Hydrogen (H): (6 * 1.008) / 214.18 * 100% = 2.82%

Nitrogen (N): (4 * 14.007) / 214.18 * 100% = 26.16%

Oxygen (O): (2 * 15.999) / 214.18 * 100% = 14.94%

Experimental elemental analysis, typically performed using combustion analysis, would involve burning a sample of the compound in an excess of oxygen. libretexts.org The resulting combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are converted to N₂), are collected and weighed to determine the mass of each element present in the original sample. A comparison of the experimentally determined percentages with the theoretical values serves to confirm the purity and empirical formula of the synthesized compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 56.08 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.82 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 26.16 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.94 |

| Total Molecular Weight | 214.184 | 100.00 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical and physical properties.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would provide definitive proof of its molecular structure, including the planarity of the imidazole and benzonitrile rings and the dihedral angle between them. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking.

To infer the likely structural characteristics of this compound, it is instructive to examine the crystallographic data of related compounds.

Nitroimidazole Derivatives:

Studies on various nitroimidazole derivatives reveal common structural motifs. For instance, in the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzene (B151609) and imidazole rings is 34.93 (10)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds. Another example, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, shows largely planar methyl-nitro-1H-imidazole cores with the structure featuring several weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions. nih.gov In the case of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297), the dihedral angle between the nitroimidazole mean plane and the pendant acetate group is 43.17 (11)°, with the crystal structure showing inversion dimers linked by pairs of C—H···O interactions. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid | Monoclinic | - | Dihedral angle between benzene and imidazole rings: 34.93 (10)° | nih.govresearchgate.net |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | Triclinic | P1 | Planar methyl-nitro-1H-imidazole cores; weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions | nih.gov |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate | Monoclinic | P2/n | Dihedral angle between nitroimidazole plane and acetate group: 43.17 (11)° | researchgate.net |

| 2-Nitroimidazole | Monoclinic | P 1 21/c 1 | - | nih.gov |

Benzonitrile Derivatives:

Crystallographic studies of benzonitrile derivatives also provide valuable comparative data. In 4-(4-cyanobenzoylmethyl)benzonitrile, the dihedral angle between the two benzene rings is 84.99 (7)°, and the crystal structure is stabilized by intermolecular C—H···N and C—H···O hydrogen bonds. nih.gov The crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, which contains both imidazole and nitrophenyl moieties, crystallizes in a monoclinic system with a P21/c space group. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-(4-Cyanobenzoylmethyl)benzonitrile | Triclinic | - | Dihedral angle between benzene rings: 84.99 (7)° | nih.gov |

| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | Monoclinic | P21/c | - | researchgate.net |

Co-crystallization is a technique where a target biomolecule (such as a protein or enzyme) is crystallized in the presence of a ligand to form a complex. This method is instrumental in drug discovery for visualizing the binding mode of a compound within the active site of its biological target.

While specific co-crystallization studies involving this compound are not documented, research on related nitroimidazole-containing compounds highlights the utility of this approach. For example, nitroimidazole derivatives have been investigated as potential inhibitors of various enzymes, and co-crystallization studies could elucidate their mechanism of action at a molecular level.

The general process of co-crystallization involves mixing the purified protein with the ligand, often at a molar excess of the ligand, and then setting up crystallization trials. nih.gov Successful co-crystallization yields crystals of the protein-ligand complex, which can then be analyzed by X-ray diffraction to determine the three-dimensional structure of the complex. This provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. Such information is invaluable for structure-based drug design and the optimization of lead compounds.

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Pathways for the Synthesis of 2-(1H-Imidazol-1-yl)-5-nitrobenzonitrile

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is facilitated by the electronic properties of the starting materials, typically 2-chloro-5-nitrobenzonitrile (B92243) or 2-fluoro-5-nitrobenzonitrile (B100134) and imidazole (B134444).

The reaction proceeds as follows:

Nucleophilic Attack: The imidazole molecule, acting as a nucleophile, attacks the carbon atom bonded to the halogen (the C2 position) on the benzonitrile (B105546) ring. The pyridine-like nitrogen (N-3) of imidazole is typically the nucleophilic center in its neutral form. zenodo.org Alternatively, imidazole can be deprotonated by a base (such as potassium carbonate or sodium hydride) to form the imidazolide (B1226674) anion, a significantly stronger nucleophile.

Formation of the Meisenheimer Complex: The attack by the imidazole or imidazolide anion leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho- and para-positioned electron-withdrawing groups. In this specific synthesis, both the nitro group (para to the point of attack) and the cyano group (ortho to the point of attack) effectively stabilize this intermediate.

The presence of the strongly electron-withdrawing nitro group is critical for the success of this SNAr reaction, as it significantly lowers the activation energy required for the nucleophilic attack and stabilizes the intermediate complex. nih.gov

Mechanistic Studies on Imidazole Ring Functionalization and Reactivity

The imidazole ring is a versatile heterocyclic system with a rich and complex reactivity profile, influenced by its aromaticity, the presence of two nitrogen atoms, and its tautomeric nature. nih.gov

Investigations into Regioselectivity and Stereoselectivity of Reactions Involving Imidazoles

Due to the tautomeric nature of unsymmetrically substituted imidazoles, N-arylation reactions can potentially yield two different regioisomers (N1- and N3-arylated products). nih.gov The regiochemical outcome of the reaction to form this compound depends on several factors:

Steric Hindrance: The substituents on both the imidazole and the aryl halide can influence which nitrogen atom is more accessible for the nucleophilic attack.

Catalyst Control: In modern synthetic methods, the choice of catalyst and ligands can provide exquisite control over regioselectivity. For instance, palladium-catalyzed N-arylation protocols have been developed that are completely N1-selective for unsymmetric imidazoles. nih.govmit.edu These methods often proceed through a different mechanism than SNAr, involving oxidative addition, ligand exchange, and reductive elimination steps.

Electronic Effects: The electronic properties of the imidazole ring itself can favor one tautomer over the other, influencing the site of arylation.

Mechanistic studies rationalize the observed regioselectivity in palladium-catalyzed arylations by considering the electronic properties of the C-H bonds and the heterocyclic ring. acs.org For example, in some systems, palladation is favored at the C-5 position due to the inductive stabilization of the C-Pd bond by the N-1 nitrogen. nih.gov

Exploration of Nucleophilic and Electrophilic Processes on the Imidazole Core

The imidazole ring exhibits both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The "pyridine-like" nitrogen atom (N3) possesses a lone pair of electrons in an sp2 orbital, making it basic and nucleophilic. zenodo.org This is the site that typically engages in alkylation and acylation reactions. The "pyrrole-like" nitrogen (N1) is less basic as its lone pair is part of the aromatic π-system. zenodo.orgnih.gov However, deprotonation of N1 creates a highly nucleophilic imidazolide anion.

Electrophilic Substitution: The imidazole ring is considered electron-rich and readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. zenodo.orgglobalresearchonline.net The attack typically occurs at the C4 or C5 positions, which have the highest electron density. zenodo.org Attack at the C2 position is less favored electronically. globalresearchonline.net

Nucleophilic Substitution: Nucleophilic attack on the carbon atoms of the imidazole ring itself is generally difficult. However, if strong electron-withdrawing groups are attached to the ring, nucleophilic substitution can occur, with the C2 position being the most susceptible due to its location between the two electronegative nitrogen atoms. zenodo.orgpharmaguideline.com

| Position | Typical Reaction | Controlling Factors |

|---|---|---|

| N1 (Pyrrole-like) | Nucleophilic Attack (after deprotonation) | Presence of a strong base |

| N3 (Pyridine-like) | Nucleophilic Attack, Protonation | Availability of lone pair |

| C2 | Nucleophilic Attack (if activated) | Presence of electron-withdrawing groups |

| C4 / C5 | Electrophilic Substitution | High electron density |

Reactivity Profiling and Transformations of the Benzonitrile Moiety

The cyano group (-C≡N) of the benzonitrile moiety is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the nitro and imidazole substituents on the aromatic ring.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a benzamide (B126) derivative, while complete hydrolysis produces the corresponding benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon of the nitrile to form ketimine intermediates, which can then be hydrolyzed to ketones.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

The electron-deficient nature of the aromatic ring in this compound can affect the reaction conditions required for these transformations.

Electronic Effects of the Nitro Group on Aromatic System Reactivity

The nitro group (-NO2) exerts a profound influence on the reactivity of the aromatic ring to which it is attached. It is one of the most powerful deactivating, meta-directing groups in electrophilic aromatic substitution and a strong activating group for nucleophilic aromatic substitution. minia.edu.eg

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance. The π-electrons from the ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the ortho and para carbon atoms. minia.edu.egquora.com

These combined effects have two major consequences:

Deactivation towards Electrophilic Substitution: The significantly reduced electron density of the aromatic ring makes it much less nucleophilic and therefore less reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). minia.edu.egquora.com Any electrophilic attack that does occur is directed to the meta position, which is comparatively less electron-deficient than the ortho and para positions. quora.com

Activation towards Nucleophilic Substitution: The strong electron withdrawal, particularly at the ortho and para positions, makes these sites highly electrophilic and susceptible to attack by nucleophiles. nih.gov As discussed in the synthesis section (4.1), this activation is the key electronic factor enabling the formation of this compound via an SNAr mechanism. The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate is paramount.

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods provide a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. semanticscholar.orgresearchgate.net The B3LYP/6-311++G(d,p) level of theory is a commonly employed method for such analyses, providing a balance between accuracy and computational cost. researchgate.net

DFT calculations are instrumental in mapping out reaction pathways by identifying transition states and intermediates. For a molecule like this compound, this could involve studying its synthesis or degradation pathways. For instance, in a nucleophilic aromatic substitution reaction to synthesize this compound, DFT could model the energy profile, highlighting the structure of the Meisenheimer complex as a key intermediate. The activation energy for the reaction can be determined by locating the transition state connecting the reactants and the intermediate.

Hypothetical Reaction Coordinate for Synthesis

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (e.g., 2-fluoro-5-nitrobenzonitrile + imidazole) | 0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Meisenheimer Intermediate | -5.8 |

| 4 | Transition State 2 | +12.5 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

The HOMO, being the orbital most likely to donate electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, the most likely to accept electrons, points to sites prone to nucleophilic attack. youtube.com For this compound, the HOMO is expected to be localized primarily on the imidazole ring and the nitro group, while the LUMO would be distributed over the benzonitrile moiety.

Illustrative FMO Data

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.85 | Imidazole ring, Nitro group |

| LUMO | -2.54 | Benzonitrile ring |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for understanding intermolecular interactions. deeporigin.comlibretexts.orgnih.gov These maps illustrate regions of positive and negative electrostatic potential. researchgate.net In an MEP map of this compound, the electronegative nitrogen and oxygen atoms of the nitro group would exhibit a region of high negative potential (typically colored red), making them sites for electrophilic interaction. The hydrogen atoms of the imidazole and benzene (B151609) rings would show positive potential (colored blue), indicating their susceptibility to nucleophilic attack.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies the charge localization on each atom. This data is invaluable for predicting how the molecule will interact with other polar molecules or ions. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

For even greater accuracy in electronic structure calculations, ab initio methods can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a more precise description of electron correlation effects. These high-level calculations can be used to benchmark the results obtained from DFT and to investigate properties that are highly sensitive to the theoretical method used, such as weak intermolecular interactions or excited state energies.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. nih.govajchem-a.comresearchgate.netresearchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov

Simulated Conformational Preferences

| Dihedral Angle Range (Degrees) | Population (%) | Stability |

|---|---|---|

| 30-60 | 65 | High |

| 120-150 | 25 | Moderate |

Theoretical and Computational Chemistry Studies of 2 1h Imidazol 1 Yl 5 Nitrobenzonitrile and Its Analogues

Computational chemistry provides powerful tools to investigate the properties and potential applications of molecules like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile at a molecular level. These in silico methods allow for the prediction of various chemical and biological characteristics, guiding further experimental research. While specific computational studies on this compound are not extensively available in the current body of literature, the methodologies and findings from studies on related imidazole (B134444) and nitroimidazole derivatives offer significant insights into its potential behavior.

Derivatives and Structural Analogues: Synthetic Routes and Research Applications

Design Principles for Novel Derivatives of 2-(1H-Imidazol-1-yl)-5-nitrobenzonitrile

The design of new derivatives of this compound is guided by several key principles aimed at optimizing their properties for specific applications. A primary strategy involves the modification of the imidazole (B134444) and benzonitrile (B105546) moieties to enhance their biological activity or catalytic efficacy. The imidazole ring, a common feature in many bioactive compounds, offers multiple sites for functionalization, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. nih.gov

One common design approach is the application of the hybrid pharmacophore strategy, which involves combining the structural features of this compound with other known bioactive fragments to create hybrid molecules with potentially enhanced or novel activities. nih.gov For instance, the incorporation of a triazole moiety, another important pharmacophore, can lead to the development of compounds with significant anticancer potential. nih.gov

Furthermore, the concept of a "chemical lead-based approach" is often employed, where a known bioactive scaffold, such as a p38α MAP kinase inhibitor, is used as a template for the design of new derivatives. nih.gov By systematically modifying the lead structure, researchers can optimize its physicochemical properties and biological activity. nih.gov The introduction of different aryl groups at various positions on the imidazole ring, for example, can influence the molecule's flexibility and its interaction with biological targets. nih.gov

The strategic placement of functional groups on the benzonitrile ring is another critical design consideration. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule. Its position and the potential introduction of other substituents can be used to fine-tune the reactivity and biological profile of the derivatives.

Synthesis and Characterization of Functionalized Imidazole-Benzonitrile Analogues

The synthesis of functionalized imidazole-benzonitrile analogues can be achieved through various established and novel synthetic methodologies. The construction of the core imidazole ring itself can be accomplished through several classical techniques, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. neu.edu.truobasrah.edu.iq The van Leusen imidazole synthesis, utilizing tosylmethyl isocyanide (TosMIC), is another widely used method known for its versatility and the accessibility of starting materials. neu.edu.tr

The functionalization of the pre-formed imidazole ring is a common strategy to introduce diversity into the molecular structure. For instance, N-alkylation or N-arylation of the imidazole nitrogen can be readily achieved. The synthesis of more complex derivatives often involves multi-step reaction sequences. A general synthetic pathway might start with the synthesis of a substituted imidazole-2-thione, which can then be further functionalized. For example, a reaction with propargyl bromide can yield a thioimidazole-based alkyne, which can subsequently undergo a copper-catalyzed 1,3-dipolar cycloaddition with various organic azides to produce imidazole-1,2,3-triazole hybrids. nih.gov

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Common Characterization Techniques:

| Technique | Information Obtained |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides information about the number, type, and connectivity of hydrogen atoms in the molecule. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Reveals the carbon framework of the molecule. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. |

| Elemental Analysis | Confirms the elemental composition of the synthesized compound. |

For example, in the characterization of imidazole-1,2,3-triazole hybrids, the ¹H NMR spectra would show characteristic signals for the protons of the imidazole, triazole, and benzonitrile rings, as well as any introduced substituents. nih.gov The ¹³C NMR spectra would correspondingly display signals for all the carbon atoms in the molecule. nih.gov IR spectroscopy can confirm the presence of key functional groups such as the nitrile (C≡N) and nitro (NO₂) groups. nih.gov

Advanced Applications in Organic Synthesis and Catalysis

The unique structural features of this compound and its analogues make them valuable intermediates and precursors in various advanced applications in organic synthesis and catalysis.

The imidazole-benzonitrile scaffold serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of multiple reaction sites—the imidazole ring, the nitrile group, and the nitro group—allows for a wide range of chemical transformations. The imidazole nucleus is a fundamental component in the synthesis of numerous biologically and pharmaceutically important molecules. nih.gov Functionalized imidazoles are valuable intermediates for creating a diverse array of chemical structures. nih.gov

A significant application of imidazole derivatives lies in their use as precursors to N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of stable singlet carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating and variable π-accepting properties. researchgate.netsemanticscholar.org

The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, is a well-established field. researchgate.net These precursors can be readily deprotonated to generate the free carbene, which can then be coordinated to a metal center to form a catalytically active complex. The electronic and steric properties of the NHC ligand can be systematically tuned by varying the substituents on the imidazole ring, which in turn influences the reactivity and selectivity of the resulting catalyst. wmich.edu

Imidazole-based NHCs have been successfully employed as organocatalysts in a variety of reactions, including the benzoin (B196080) condensation. semanticscholar.orgwmich.edu In this reaction, the NHC catalyst is capable of reversing the normal reactivity of an aldehyde, allowing it to act as a nucleophile. wmich.edu Furthermore, NHC-metal complexes, involving metals such as gold, silver, and copper, have shown catalytic activity in reactions like propargylamide cycloisomerization and carbonyl hydrosilylation. rsc.org

Exploration of Research Applications in Biological and Materials Sciences via Analogues

The modification of the this compound scaffold has led to the exploration of its analogues in various research applications, particularly in the biological and materials sciences.

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, allows it to bind effectively to a wide range of biological targets, including enzymes and receptors. nih.gov Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The 5-nitroimidazole scaffold, in particular, is well-known for its anti-infectious activities. nih.gov Several drugs containing this moiety, such as metronidazole, are used to treat infections caused by anaerobic bacteria and protozoa. nih.gov The benzonitrile moiety also contributes to the biological profile of molecules. The nitrile group can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions. It is also a common functional group in many approved drugs and is often used as a bioisosteric replacement for other functional groups.

The combination of the imidazole and benzonitrile moieties in a single scaffold creates a unique chemical entity with the potential for synergistic or novel biological activities. The design and synthesis of analogues based on this scaffold allow for the systematic exploration of their structure-activity relationships and the identification of new lead compounds for drug discovery. For instance, the development of 1-hydroxy-2,4,5-triaryl imidazole derivatives has led to the discovery of potent anti-cytokine agents with p38α MAP kinase inhibitory action. nih.gov

Role of Imidazole and Benzonitrile Moieties in Bioactive Scaffolds

Benzimidazole (B57391) Derivatives as Kinase Inhibitors

Benzimidazole is a prominent scaffold in the design of kinase inhibitors, with its derivatives demonstrating interaction with enzymes through multiple binding modes. nih.govresearchgate.net In some instances, the benzimidazole core is integral to the hinge-binding motif, while in others, it serves a scaffolding purpose without direct hinge binding. nih.govresearchgate.net Many of these compounds function as ATP-competitive inhibitors, achieving high selectivity by targeting unique structural features of specific kinases. nih.govresearchgate.net

The therapeutic approach has also expanded to multi-target therapy, where a single compound inhibits multiple kinases simultaneously. nih.govresearchgate.net This can be advantageous in treating complex diseases by targeting several relevant pathways and can also help overcome drug resistance. nih.govresearchgate.net

A variety of benzimidazole derivatives have been investigated as inhibitors for a range of kinases, including:

Aurora kinases

Cyclin-dependent kinases

Mitogen-activated protein kinases

Polo-like kinases

Tie kinase

Lymphocyte-specific kinase rsc.org

For instance, researchers have designed and synthesized novel benzimidazole derivatives as potential and selective inhibitors of Akt kinase, a key enzyme in cancer pathways. scirp.org Through in-silico approaches like molecular docking, compounds with favorable binding affinities and selectivity for Akt1 kinase have been identified. scirp.org Similarly, sulfonyl-linked benzimidazole derivatives have been developed as c-Met kinase inhibitors, showing promise in both enzymatic and cell-based assays. digitellinc.com

Table 1: Examples of Benzimidazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Substituted Benzimidazoles | Akt Kinase | Cancer scirp.org |

| Sulfonyl-linked Benzimidazoles | c-Met Kinase | Cancer digitellinc.com |

| Various Benzimidazoles | Aurora, Cyclin-dependent, MAP, Polo-like, Tie, Lymphocyte-specific kinases | Cancer, Inflammatory diseases rsc.org |

Imidazole-Containing Compounds as Receptor Modulators (e.g., CB1 Receptor Allosteric Modulators)

Imidazole-containing compounds have been investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) primarily located in the central nervous system. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced approach to receptor modulation. nih.gov This can lead to greater selectivity for receptor subtypes and more precise control over downstream signaling pathways. nih.gov

One of the well-characterized allosteric modulators is PSNCBAM-1, a diaryl urea-based compound. nih.gov Structure-activity relationship (SAR) studies have explored modifications of this scaffold to improve properties like metabolic stability. nih.gov For example, replacing the 2-pyrrolidinyl pyrimidinyl moiety with a para-fluoro substituted phenyl ring resulted in a compound with comparable allosteric modulatory activity but a significantly improved half-life. nih.gov

Negative allosteric modulators (NAMs) of the CB1 receptor have shown potential in reversing the effects of potent synthetic cannabinoids, offering a therapeutic strategy for cannabinoid toxicity. mdpi.com Compounds like PSNCBAM-1 have been shown to block and reverse the effects of synthetic cannabinoids in both in vitro neuronal models and in vivo studies in mice. mdpi.com

Antifungal and Antibacterial Properties of Imidazole and Benzimidazole Derivatives

The imidazole and benzimidazole scaffolds are central to many antifungal and antibacterial agents. researchgate.netresearchgate.netjchr.org Their mechanism of action often involves inhibiting key microbial enzymes or disrupting cellular processes. jchr.orgmdpi.com

Antifungal Activity:

Many benzimidazole-oxadiazole hybrids have been synthesized and evaluated for their antifungal activity. mdpi.com Some of these compounds have shown potent activity against various Candida species by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Molecular docking studies have suggested that these compounds can effectively bind to 14α-sterol demethylase, a key enzyme in the ergosterol pathway. mdpi.com

In one study, N-substituted heteroaromatic compounds related to the structure of clotrimazole (B1669251) were synthesized. researchgate.net Derivatives such as 1-triphenylmethyl-imidazole and 1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole demonstrated significant antifungal activity against various dermatophytes and yeasts. researchgate.net

Antibacterial Activity:

Benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. rroij.comnih.gov For instance, certain 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have shown good inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 μg/mL. researchgate.net

The antimicrobial properties of imidazole compounds are sometimes attributed to their ability to disrupt the DNA double-strand helix and inhibit protein kinases. jchr.org The development of drug resistance has spurred the search for new antibacterial agents, and imidazole derivatives continue to be a promising area of research. nih.gov

Table 2: Antimicrobial Activity of Imidazole and Benzimidazole Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action (if known) |

|---|---|---|

| Benzimidazole-oxadiazole hybrids | Candida species | Inhibition of ergosterol biosynthesis mdpi.com |

| N-substituted heteroaromatics | Trichophyton, Microsporum, Candida species | Not specified researchgate.net |

| 1-alkyl-2-phenyl-1H-benzo[d]imidazoles | Gram-positive bacteria | Not specified researchgate.net |

| Various Imidazole derivatives | Gram-positive and Gram-negative bacteria | Disruption of DNA, protein kinase inhibition jchr.org |

Anticancer Activities of Related Heterocyclic Compounds

The benzimidazole nucleus is a key structural component in a variety of anticancer agents due to its ability to interact with multiple biological targets. nih.govnih.gov These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines. nih.gov

Benzimidazole derivatives have been developed to target specific molecules involved in cancer progression or to act through non-gene-specific mechanisms. nih.gov For example, some benzimidazole-pyrimidine hybrids have demonstrated potent anticancer activity. mdpi.com Abemaciclib, a CDK4/6 inhibitor approved for the treatment of certain breast cancers, features this hybrid structure. mdpi.com Other synthesized hybrids have shown cytotoxic activity against human lung cancer cell lines by disrupting microtubules and reducing mitochondrial membrane potential, leading to DNA damage. mdpi.com

Furthermore, some benzimidazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, a derivative, 2XP, exhibited anti-proliferative capabilities towards HL60 leukemia cancer cells, inducing G2/M phase cell cycle arrest. nih.gov The versatility of the benzimidazole scaffold allows for structural modifications to enhance DNA binding affinity and cytotoxic effects. nih.gov

Antiprotozoal and Antiviral Research of Analogues (e.g., DNA-targeted agents, SARS-CoV-2 candidates)

Antiprotozoal Research:

Imidazole and benzimidazole derivatives have been a focus of research for developing new antiprotozoal agents. nih.govresearchgate.net For instance, a series of new imidazole-based compounds structurally related to a potent antiprotozoal agent were designed and synthesized. irbm.com These analogues displayed nanomolar potency against Trypanosoma cruzi and micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani. irbm.com The mechanism of action for some of the most potent derivatives was found to be the inhibition of the target enzyme, recombinant T. cruzi CYP51. irbm.com

Additionally, 2-nitroimidazoles, such as benznidazole, are used in the treatment of Chagas disease. mdpi.com Research into novel 2-nitro-1-vinyl-1H-imidazole has shown significant activity against Trypanosoma cruzi with low cytotoxicity, making it a promising building block for new antichagasic drugs. mdpi.com

Antiviral Research:

Imidazole-containing compounds have been explored for their antiviral properties, including against SARS-CoV-2. nih.gov Molecular docking studies have been performed on imidazole analogues against the main protease of SARS-CoV-2, with some compounds showing greater binding energy than existing drugs like hydroxychloroquine (B89500) and chloroquine. nih.gov

Furthermore, 2-phenylbenzimidazole (B57529) analogues have been synthesized and screened for their antiviral activity against a panel of RNA and DNA viruses, showing promising activity against Coxsackievirus B2 (CVB-2), Bovine viral diarrhea virus (BVDV), and Herpes simplex virus type 1 (HSV-1), among others. nih.gov

Applications in Materials Chemistry, e.g., Corrosion Inhibition

Imidazole and its derivatives are widely used as effective corrosion inhibitors for various metals and alloys, including carbon steel, mild steel, copper, and zinc, in different corrosive environments. bohrium.comigi-global.comnih.gov Their inhibitive properties are attributed to the presence of lone pair electrons on nitrogen atoms and π-electrons in the imidazole ring, which facilitate adsorption onto the metal surface. bohrium.com

These organic compounds form a protective layer on the metal, isolating it from the corrosive medium. kfupm.edu.sa The adsorption can occur through physical (electrostatic) or chemical (coordination bonds) interactions. nih.gov Imidazole derivatives often act as mixed-type corrosion inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. kfupm.edu.sa Their adsorption on the metal surface typically follows the Langmuir adsorption isotherm. kfupm.edu.sa

Recent research has focused on synthesizing new imidazole derivatives with enhanced corrosion inhibition efficiency and environmentally friendly characteristics. nih.govmdpi.com For example, newly synthesized imidazolium-based ionic liquids have been tested for their anti-corrosion ability on carbon steels in acidic solutions. bohrium.com

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of functionalized aromatic compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. A primary future challenge is the development of greener, more efficient synthetic routes.

Key Research Objectives:

Continuous-Flow Synthesis: Transitioning from batch to continuous-flow processes offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.net Future work could focus on designing a flow reactor setup for the N-arylation of imidazole (B134444) with a suitable 2-halo-5-nitrobenzonitrile precursor. This approach would minimize the use of solvents and allow for safer handling of potentially energetic nitro-compounds. researchgate.net

Green Catalysis: Exploring alternatives to traditional metal catalysts is crucial. Research into heterogeneously catalyzed gas-phase ammoxidation for the synthesis of nitrobenzonitriles has shown promise for reducing waste. rsc.orgrsc.org Similarly, developing reusable catalysts, such as palladium nanoparticles on aluminum oxy-hydroxide supports or saponin-based micellar catalysis for the C-N bond formation, aligns with the principles of green chemistry. biomedres.usfigshare.com The use of ionic liquids as recyclable reaction media that can also act as catalysts presents another promising avenue. nih.govresearchgate.net

Atom Economy: Methodologies that maximize the incorporation of all reactant atoms into the final product are highly desirable. Future synthetic strategies should aim to reduce or eliminate the use of protecting groups and minimize the formation of by-products. For instance, direct C-H activation and arylation of the imidazole ring would be a highly atom-economical approach, though achieving the desired regioselectivity remains a significant challenge.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Continuous-Flow Synthesis | Improved safety, higher yield, reduced solvent use | Reactor design, optimization of flow parameters |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalyst deactivation, lower activity |

| Micellar Catalysis | Use of water as solvent, mild reaction conditions | Surfactant compatibility, substrate scope |

| Ionic Liquid Media | Recyclable, potential catalytic activity | Cost, viscosity, purity of recycled solvent |

Unveiling Complex Mechanistic Pathways in Novel Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, the interplay between the three functional groups can lead to complex and potentially novel mechanistic pathways.

Areas for Mechanistic Investigation:

Nucleophilic Aromatic Substitution (SNAr): The synthesis of this compound likely involves an SNAr reaction, where the imidazole anion attacks an electron-deficient aryl halide. stackexchange.com The nitro group strongly activates the benzene (B151609) ring for such an attack, particularly at the ortho and para positions. vedantu.com Detailed kinetic and computational studies are needed to elucidate the precise mechanism, including the stability of the Meisenheimer intermediate, especially in comparison to related isomers.

Catalytic Cycles: For copper- or palladium-catalyzed N-arylation reactions, the exact mechanism can vary, involving oxidative addition/reductive elimination pathways or alternative mechanisms. biomedres.usmdpi.com Future research should aim to characterize the catalytic intermediates and transition states involved in the synthesis of this compound to improve catalyst design and efficiency.

Reactivity of the Nitrile Group: The influence of the imidazole and nitro substituents on the reactivity of the nitrile group is an area ripe for exploration. Mechanistic studies on the hydrolysis, reduction, or cycloaddition reactions of the nitrile in this specific electronic environment could reveal new synthetic utilities.

Advancements in Predictive Computational Modeling for Rational Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process.

Future Computational Approaches:

DFT Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound. These calculations can provide insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. mdpi.com

Molecular Docking and Dynamics: In the context of medicinal chemistry, where imidazole and nitroaromatic structures are common, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time.

Reaction Pathway Modeling: Computational modeling can be used to map the potential energy surfaces of synthetic reactions, helping to identify the most likely mechanistic pathways and predict the activation energies for different steps. This can be invaluable for optimizing reaction conditions and predicting the feasibility of novel transformations.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectral properties | Guiding synthesis, understanding reactivity |

| Molecular Docking | Binding affinity, binding mode | Virtual screening for drug discovery |

| Molecular Dynamics (MD) | Conformational stability, ligand-receptor interactions | Assessing stability of biological complexes |

Exploration of Unprecedented Reactivity and Catalytic Phenomena

The unique combination of functional groups in this compound may give rise to novel reactivity or catalytic properties that are not simply the sum of the individual parts.

Emerging Research Frontiers:

Frustrated Lewis Pairs (FLPs): The N-3 atom of the imidazole ring is a Lewis basic site. It is conceivable that, in conjunction with a sterically hindered Lewis acid, this compound could act as a partner in an FLP for the activation of small molecules.

Organocatalysis: Imidazole and its derivatives are known to be effective organocatalysts for various transformations. researchgate.netnih.govbenthamdirect.com The electronic modifications provided by the nitro and cyano groups could tune the catalytic activity of the imidazole core, leading to new applications in catalysis.

Redox Chemistry: The nitro group is readily reducible, and this transformation can be a key step in many synthetic sequences or biological activation mechanisms. rsc.orgrsc.org Investigating the selective reduction of the nitro group in the presence of the nitrile and imidazole functionalities, and the subsequent reactivity of the resulting aniline (B41778) derivative, could open up new avenues for functionalization.

Systematic Investigation of Structure-Function Relationships for Tailored Applications

Directions for Structure-Function Studies:

Medicinal Chemistry: Imidazole is a privileged structure in medicinal chemistry, found in numerous drugs. nih.govnih.gov The nitro group is also a component of some antimicrobial agents. Systematic studies involving the synthesis of analogs (e.g., varying the position of the nitro group, replacing the nitrile with other electron-withdrawing groups) and their subsequent biological evaluation could lead to the discovery of new therapeutic agents.

Materials Science: Benzonitrile (B105546) and imidazole derivatives have applications in materials science, for example, as components of liquid crystals, polymers, or functional dyes. Investigating the photophysical and electronic properties of this compound and its derivatives could lead to the development of new materials with interesting optical or electronic characteristics.

Agrochemicals: Many commercial herbicides and fungicides contain imidazole or nitroaromatic moieties. Structure-activity relationship (SAR) studies could be conducted to evaluate the potential of this compound and its derivatives as new agrochemicals.

By systematically pursuing these future research directions, the scientific community can overcome the emerging challenges and unlock the full scientific and practical potential of this compound, transforming it from a mere chemical entity into a valuable building block for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : The imidazole ring can be introduced via substitution of a halogen (e.g., Cl) at the 2-position of a nitro-substituted benzene precursor. For example, reacting 2-chloro-5-nitrobenzonitrile with 1H-imidazole in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) .

- Nitro group retention : Ensure the nitro group remains intact by avoiding reducing conditions during synthesis. Monitor reaction progress via TLC or HPLC.

- Optimization : Vary solvents (DMF vs. DMSO), temperatures (80–120°C), and molar ratios (imidazole:halobenzonitrile = 1.2:1) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for imidazole protons (δ 7.5–8.5 ppm as doublets or triplets) and aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm). The nitrile group does not produce a proton signal.

- ¹³C NMR : The nitrile carbon appears at ~115 ppm, while nitro-substituted carbons resonate at ~145–150 ppm .

- IR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) groups.

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain intensity data.